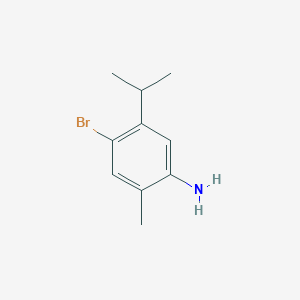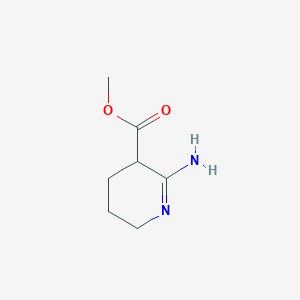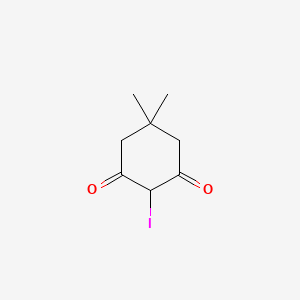
2-Iodo-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the family of cyclic diketones It is a derivative of 1,3-cyclohexanedione, where the hydrogen atom at the 2-position is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione typically involves the iodination of 5,5-dimethylcyclohexane-1,3-dione (dimedone). One common method is the reaction of dimedone with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction Reactions: The carbonyl groups can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanediones.
Oxidation Reactions: Products include diketones or carboxylic acids.
Reduction Reactions: Products include alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Iodo-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential anticancer, antiviral, and antibacterial activities.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Analytical Chemistry: The compound is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Mécanisme D'action
The mechanism of action of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione depends on the specific application and reaction it is involved in. Generally, the compound acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A parent compound without the iodine substitution, commonly used in organic synthesis and analytical chemistry.
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: A similar compound with a chlorine atom instead of iodine, used in similar applications but with different reactivity.
2-Bromo-5,5-dimethylcyclohexane-1,3-dione: Another halogenated derivative with bromine, used in organic synthesis and medicinal chemistry.
Uniqueness
2-Iodo-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological and material science applications.
Propriétés
Formule moléculaire |
C8H11IO2 |
|---|---|
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
2-iodo-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 |
Clé InChI |
RLDGHTZAXQFMCE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

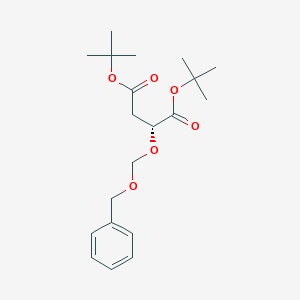
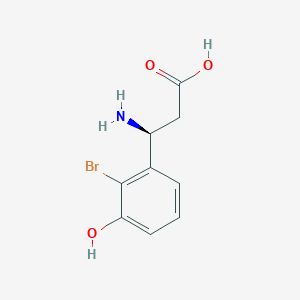
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
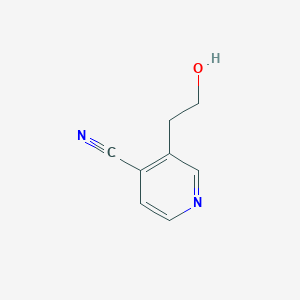

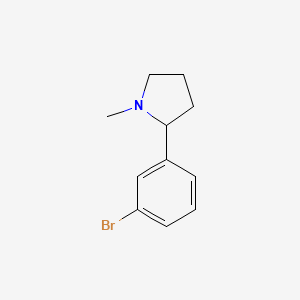
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
